Tert-butyl piperazin-1-ylcarbamate can be synthesized from commercially available starting materials, including tert-butyl isocyanate and piperazine. It is classified under the broader category of carbamates, which are esters or salts of carbamic acid, and specifically as a piperazine-based compound, which is often utilized in the development of pharmaceuticals due to the biological activity associated with piperazine derivatives.
The synthesis of tert-butyl piperazin-1-ylcarbamate typically involves several steps:
For example, a typical synthetic route might involve stirring a mixture of piperazine and tert-butyl isocyanate in an organic solvent like dichloromethane at ambient temperature for several hours, followed by workup procedures to isolate the product .
The molecular structure of tert-butyl piperazin-1-ylcarbamate features:
The molecular formula can be represented as , with a molecular weight of approximately 186.25 g/mol. The spatial arrangement contributes to its pharmacological properties, influencing interactions with biological targets .
Tert-butyl piperazin-1-ylcarbamate can participate in various chemical reactions:
The mechanism of action for tert-butyl piperazin-1-ylcarbamate largely depends on its interactions with biological targets:
Research indicates that modifications on the piperazine ring can significantly affect binding affinity and selectivity towards various targets .
Tert-butyl piperazin-1-ylcarbamate exhibits several notable physical and chemical properties:
Tert-butyl piperazin-1-ylcarbamate has several scientific applications:
Tert-butyl piperazin-1-ylcarbamate (CAS: 147081-80-9) is a nitrogen-rich heterocyclic compound with the molecular formula C₉H₁₉N₃O₂ and a molecular weight of 201.27 g/mol. Its structure features a piperazine ring where one nitrogen is unprotected and the other is shielded by a tert-butoxycarbonyl (Boc) group via a carbamate linkage (–NH–C(=O)–O–tBu). This arrangement confers unique properties: the free nitrogen enables nucleophilic reactions, while the Boc group offers steric protection and acid-labile deprotection characteristics [3] [7]. Key structural identifiers include:
The Boc group’s electron-withdrawing nature moderately reduces the basicity of the adjacent nitrogen (predicted pKa ~10.39), influencing solubility and reactivity [5]. Computational analyses indicate a polar surface area of 53.6 Ų and moderate lipophilicity (consensus Log Po/w: 0.54), which facilitates permeation through biological membranes while retaining water solubility (predicted solubility: 9.33–14.4 mg/mL) [7]. These traits make it indispensable in medicinal chemistry.
Table 1: Fundamental Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₉N₃O₂ | [3] [5] |
Molecular Weight | 201.27 g/mol | [5] |
Density | 1.08 g/cm³ | [5] |
pKa | 10.39 (predicted) | [5] |
Topological Polar Surface Area | 53.6 Ų | [7] |
This compound emerged in the early 1990s alongside advances in protective group strategies. Registered in 1993 (CAS: 147081-80-9), its synthesis typically involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions [5] [9]. Historically, it addressed a critical challenge: selective nitrogen functionalization in unsymmetrical diamines. Unlike earlier methods that required cumbersome orthogonal protection, this reagent allowed efficient mono-Boc protection of piperazine, streamlining access to complex pharmacophores [9].
Commercial availability expanded post-2000, reflecting its adoption in drug discovery. Price trends illustrate its industrial importance:
As a versatile scaffold, this compound enables precise structural modifications for drug candidates. Its free nitrogen participates in alkylation, acylation, or cross-coupling reactions, while the Boc group can be cleaved under mild acidic conditions to unmask secondary amines for further derivatization [9]. Key applications include:
Table 2: Key Pharmaceutical Intermediates Derived from tert-Butyl Piperazin-1-ylcarbamate
Derivative CAS | Structure | Target Drug | |
---|---|---|---|
571188-59-5 | 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate | Palbociclib/Ribociclib | [10] |
The compound’s impact is evidenced by pharmacokinetic profiling: high gastrointestinal absorption (predicted) and non-inhibition of cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) minimize off-target interactions in derived therapeutics [7]. This balance of reactivity and metabolic stability solidifies its status as a cornerstone of modern drug design.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1